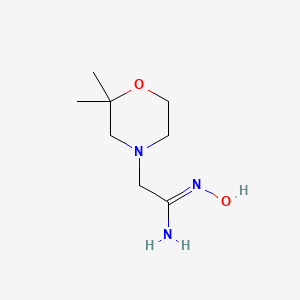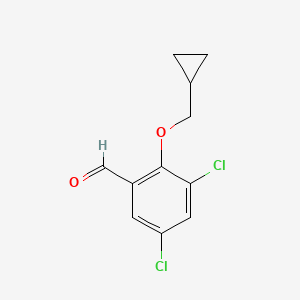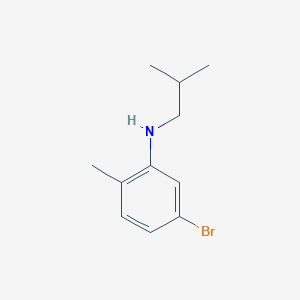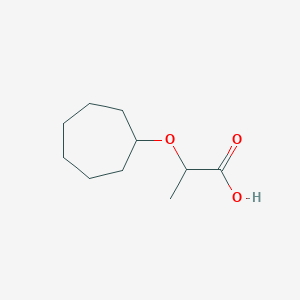
2-(Cycloheptyloxy)propanoic acid
Overview
Description
2-(Cycloheptyloxy)propanoic acid is a chemical compound that belongs to the family of carboxylic acids. It has a molecular formula of C11H20O3 and a molecular weight of 186.25 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
It is known that propionic acid and its derivatives, which include 2-(cycloheptyloxy)propanoic acid, have antimicrobial properties . Therefore, it can be inferred that the compound may interact with microbial cells as its primary targets.
Mode of Action
Once inside the cell, due to the alkaline intracellular environment, it releases protons, resulting in a pH gradient across the cell membrane. This can have adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .
Biochemical Pathways
This compound likely participates in the metabolic pathways that carboxylic acids typically undergo in the human body . Propionic acid, a related compound, is known to be metabolized via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Pharmacokinetics
As a naturally occurring carboxylic acid, propionic acid typically undergoes metabolism via conversion to propionyl coenzyme a (propionyl-coa) .
Result of Action
Related compounds like propionic acid are known to have antimicrobial properties, suggesting that this compound may also exhibit similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cycloheptyloxy)propanoic acid typically involves the reaction of cycloheptanol with propanoic acid under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired carboxylic acid. Common reagents used in this synthesis include sulfuric acid as a catalyst and methanol as a solvent .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Cycloheptyloxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Cycloheptanone or cycloheptanal.
Reduction: 2-(Cycloheptyloxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cycloheptyloxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanepropanoic acid: Similar in structure but with a cyclohexane ring instead of a cycloheptyl group.
2-(Cyclopentyloxy)propanoic acid: Contains a cyclopentyl group instead of a cycloheptyl group.
2-(Cyclooctyloxy)propanoic acid: Features a cyclooctyl group instead of a cycloheptyl group.
Uniqueness
2-(Cycloheptyloxy)propanoic acid is unique due to its specific ring size, which can influence its chemical reactivity and biological activity. The cycloheptyl group provides a distinct steric and electronic environment compared to other cycloalkyl groups, potentially leading to unique interactions with biological targets and different chemical properties .
Properties
IUPAC Name |
2-cycloheptyloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-8(10(11)12)13-9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPHSTWFLKFNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


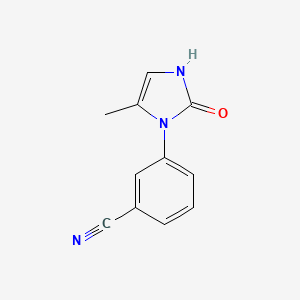


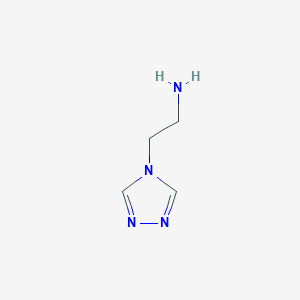
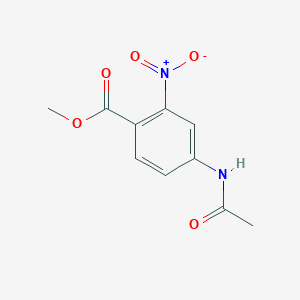
![1-[(Diethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1453515.png)
![Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B1453519.png)
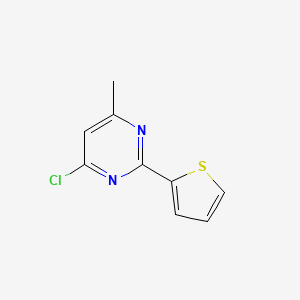
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1453521.png)
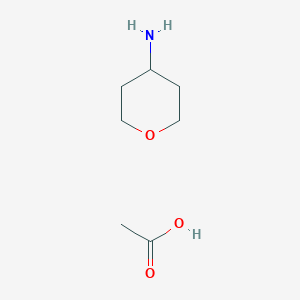
![1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride](/img/structure/B1453523.png)
